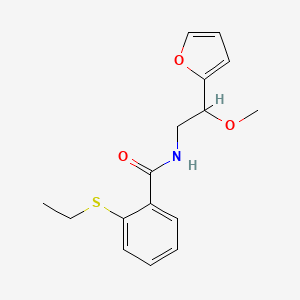
2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological properties. Benzamide derivatives are often explored for their potential as therapeutic agents due to their structural versatility and biological activities. The provided papers do not directly discuss this specific compound but offer insights into the synthesis and pharmacological activities of related benzamide derivatives.
Synthesis Analysis
The synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives is described in the first paper. These compounds are synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives. The process yields high amounts of the desired product and features a simple workup, allowing for easy separation from the reaction mixture . Although the specific compound is not mentioned, the synthesis of related benzamide derivatives suggests that similar synthetic strategies could potentially be applied to the synthesis of "this compound."
Molecular Structure Analysis
Benzamide derivatives often exhibit a wide range of biological activities, which can be attributed to their molecular structure. The second paper discusses the structural modification of metoclopramide, a known gastrointestinal prokinetic agent, leading to the synthesis of novel benzamide derivatives with varying pharmacological activities . The structure-activity relationship (SAR) studies indicated that specific substitutions on the benzamide moiety could significantly influence the compound's biological effects. This suggests that the molecular structure of "this compound" would be critical in determining its potential pharmacological properties.
Chemical Reactions Analysis
The papers provided do not detail the chemical reactions specific to "this compound." However, benzamide derivatives are known to participate in various chemical reactions due to their functional groups. These reactions can include nucleophilic substitutions, amidation, and hydrolysis, which can be used to further modify the compound or to study its reactivity . Understanding these reactions is essential for exploring the chemical properties and potential applications of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, stability, and reactivity. The specific physical and chemical properties of "this compound" would depend on its functional groups and overall molecular architecture. While the provided papers do not discuss these properties for the compound , they do highlight the importance of structural features in determining the properties of benzamide derivatives . These properties are crucial for the development of pharmaceutical agents, as they affect the compound's bioavailability, metabolism, and therapeutic efficacy.
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Activities Furan derivatives, especially those with specific functional groups, have been evaluated for their anticancer and antiangiogenic activities. For example, benzofuran derivatives have shown potent antiproliferative activity against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and possessing in vivo antitumor activity (Romagnoli et al., 2015). This suggests that structurally related compounds could also exhibit significant therapeutic potential.
Anti-inflammatory and Antioxidative Properties Compounds with furanyl components have been discovered to exhibit anti-inflammatory and antioxidative effects. Novel furanyl derivatives from red seaweed showed inhibitory activities towards cyclooxygenase and lipoxygenase enzymes, suggesting potential anti-inflammatory properties. Their antioxidative capacity was also compared favorably with synthetic antioxidants and vitamin E (Makkar & Chakraborty, 2018). This opens avenues for research into similar compounds for their potential health benefits.
Photoinduced Benzannulation The photochemical behavior of furan derivatives, including reactions with arenecarbothioamides to produce aminobenzoates through photoinduced benzannulation, presents interesting possibilities in synthetic chemistry (Oda, Sakai, & Machida, 1997). Such reactions offer pathways to synthesize novel compounds with potential applications in drug development and materials science.
Neuroleptic Activity Benzamides, closely related to the compound , have been synthesized and evaluated for their potential neuroleptic (antipsychotic) activities. The structural modification of these molecules has resulted in compounds with enhanced activity compared to established drugs, indicating the importance of such derivatives in developing new treatments for psychiatric disorders (Iwanami et al., 1981).
Material Science Applications The incorporation of furan derivatives into polymeric materials has been explored, with 2,5-bis(hydroxymethyl)furan serving as a biobased monomer for polyester synthesis. This highlights the potential of furan-based compounds in creating sustainable materials with desirable properties (Jiang et al., 2014).
Mécanisme D'action
Target of Action
Many compounds interact with proteins, enzymes, or receptors in the body. The specific targets of a compound depend on its chemical structure and properties. For example, furan derivatives have been found to interact with various enzymes and receptors .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on a protein or enzyme, inhibiting its function, or enhancing its activity. The exact mode of action would depend on the specific target and the compound’s chemical structure .
Biochemical Pathways
Compounds can affect various biochemical pathways in the body. For example, they might inhibit or enhance the activity of enzymes involved in these pathways, leading to changes in the production of certain molecules or the rate of certain reactions .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors that can affect this include the compound’s chemical properties, how it’s administered, and individual differences in metabolism and excretion .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. This could range from changes at the molecular and cellular level to effects on whole-body physiology .
Action Environment
The action of a compound can be influenced by various environmental factors. For example, the pH of the environment can affect a compound’s ionization state and therefore its ability to cross cell membranes. Other factors, such as temperature and the presence of other molecules, can also affect a compound’s stability and efficacy .
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-21-15-9-5-4-7-12(15)16(18)17-11-14(19-2)13-8-6-10-20-13/h4-10,14H,3,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJRJLBVKNMOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2522129.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2522131.png)

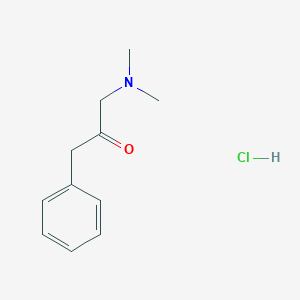
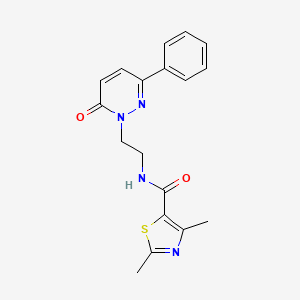
![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)

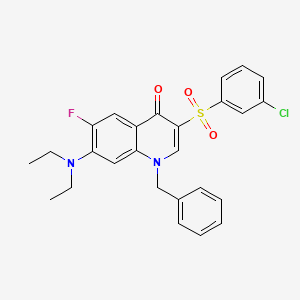
![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2522140.png)
![5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2522141.png)
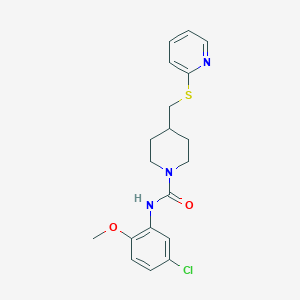
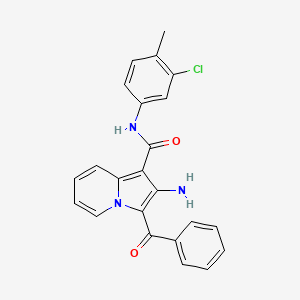
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2522147.png)